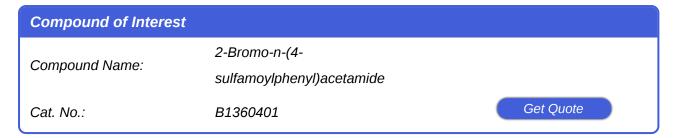


In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromoacetamide group attached to a sulfonamide-bearing phenyl ring, makes it a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, potential biological activities, and relevant signaling pathways associated with this compound and its close analogs.

Chemical and Physical Properties

While specific experimental data for **2-Bromo-N-(4-sulfamoylphenyl)acetamide** is not extensively available in the public domain, the following table summarizes its key identifiers and some reported or calculated physical properties. Data for structurally similar compounds are also provided for comparative purposes.



Property	Value	Source
IUPAC Name	2-bromo-N-(4- sulfamoylphenyl)acetamide	N/A
CAS Number	5332-70-7	N/A
Molecular Formula	C ₈ H ₉ BrN ₂ O ₃ S	N/A
Molecular Weight	293.14 g/mol	N/A
Melting Point	154.1 °C	N/A
Boiling Point	Data not available	N/A
Density	1.78 g/cm³ (calculated)	N/A
Solubility	Data not available	N/A

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Bromo-N-(4-sulfamoylphenyl)acetamide** are not readily available in published literature. However, analysis of structurally related compounds allows for the prediction of characteristic spectral features.

- ¹H NMR: Protons on the phenyl ring would likely appear in the aromatic region (δ 7-8 ppm). The methylene protons of the bromoacetyl group would be expected to show a singlet at approximately δ 4.0 ppm. The amide and sulfonamide protons would exhibit broad singlets, with their chemical shifts being dependent on the solvent and concentration.
- 13 C NMR: The carbonyl carbon of the acetamide group would be expected around 165-170 ppm. Aromatic carbons would resonate in the δ 120-150 ppm region. The methylene carbon attached to the bromine would appear further downfield, likely in the δ 30-40 ppm range.
- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amide and sulfonamide groups (around 3300-3100 cm⁻¹), a C=O stretching vibration for the amide (around 1670 cm⁻¹), and S=O stretching vibrations for the sulfonamide group (around 1350 and 1160 cm⁻¹).



Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
[M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine
atom. Fragmentation would likely involve the loss of the bromoacetyl group and other
characteristic fragments of the sulfamoylphenyl moiety.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **2-Bromo-N-(4-sulfamoylphenyl)acetamide** is not available. However, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds.

General Synthesis:

The synthesis would likely involve the acylation of 4-aminobenzenesulfonamide (sulfanilamide) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.

- Reactants: 4-aminobenzenesulfonamide, bromoacetyl bromide (or chloride), and a nonnucleophilic base (e.g., pyridine, triethylamine, or an inorganic base like sodium bicarbonate).
- Solvent: An inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
- Procedure: 4-aminobenzenesulfonamide would be dissolved or suspended in the chosen solvent, and the base would be added. The bromoacetyl halide, dissolved in the same solvent, would then be added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture would then be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- Workup and Purification: The reaction mixture would be washed with water and brine to remove the base and any water-soluble byproducts. The organic layer would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified, likely by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).



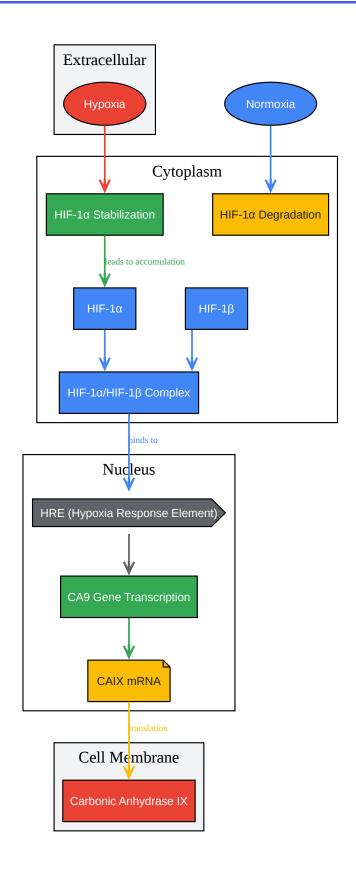
Biological Activity and Signaling Pathways

2-Bromo-N-(4-sulfamoylphenyl)acetamide and structurally related sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in pH regulation and various physiological processes.[1] Of particular interest in oncology are the tumor-associated isoforms CA IX and CA XII, which are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[2]

HIF-1α Signaling Pathway and CAIX Expression

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF- 1α) is stabilized. It then translocates to the nucleus, heterodimerizes with HIF- 1β , and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding Carbonic Anhydrase IX.[2][3][4] This leads to the upregulation of CAIX expression on the surface of tumor cells.





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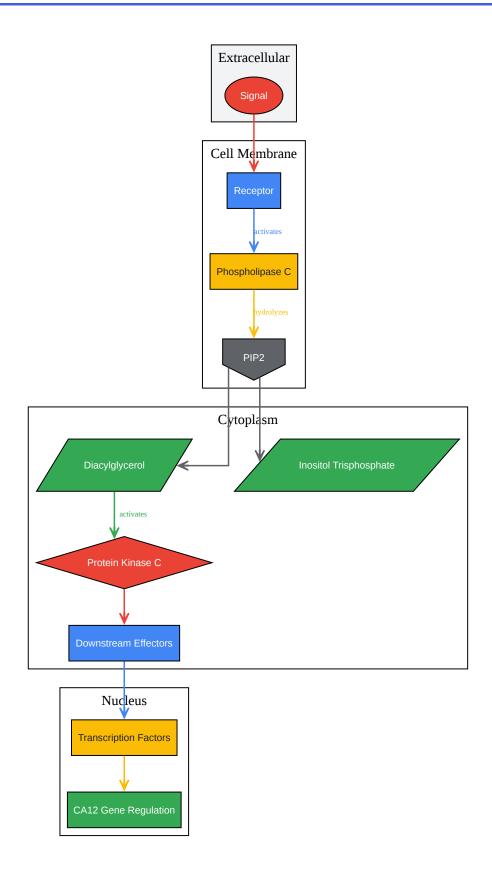
 $HIF-1\alpha$ pathway leading to CAIX expression.



Protein Kinase C (PKC) Signaling and CAXII Regulation

The expression of Carbonic Anhydrase XII has been shown to be modulated by Protein Kinase C (PKC) signaling.[5] PKC is a family of serine/threonine kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. Activation of certain PKC isoforms can lead to downstream effects on gene expression, including the regulation of CA12, the gene encoding CAXII.





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General PKC signaling pathway and its potential influence on CAXII gene expression.



Conclusion

2-Bromo-N-(4-sulfamoylphenyl)acetamide represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly those targeting carbonic anhydrases. While a comprehensive experimental dataset for this specific compound is not yet available, this guide provides a foundational understanding of its chemical nature, likely properties, and the biological pathways in which it may act. Further research is warranted to fully elucidate its chemical and pharmacological profile.

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